molecular formula C5H9ClN4 B580336 2-(Hydrazinylmethyl)pyrazine hydrochloride CAS No. 1263285-94-4

2-(Hydrazinylmethyl)pyrazine hydrochloride

Cat. No. B580336
CAS RN: 1263285-94-4
M. Wt: 160.605
InChI Key: SDVHGHBNLLVKPQ-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)pyrazine hydrochloride is a chemical compound with the molecular formula C5H9ClN4 . It has a molecular weight of 160.60 g/mol . The IUPAC name for this compound is pyrazin-2-ylmethylhydrazine;hydrochloride .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C5H8N4.ClH/c6-9-4-5-3-7-1-2-8-5;/h1-3,9H,4,6H2;1H . The Canonical SMILES is C1=CN=C(C=N1)CNN.Cl .


Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass is 160.0515740 g/mol and the monoisotopic mass is also 160.0515740 g/mol . The topological polar surface area is 63.8 Ų . The heavy atom count is 10 .

Scientific Research Applications

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives, including 2-(Hydrazinylmethyl)pyrazine hydrochloride, have attracted significant interest in pharmacological research due to their diverse pharmacological properties. These derivatives are found in nature and have been synthesized through various methods to explore their potential in treating diseases. Pyrazine derivatives demonstrate a wide range of pharmacological effects, such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and more. The extensive biological activities of these compounds underline the importance of further studies to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Pyrazine Derivatives in Drug Development

The research and development of pyrazine derivatives have led to the discovery of compounds with significant therapeutic potential. The diversity of pharmacological effects exhibited by these compounds, including antiproliferative, anti-infective, and effects on the cardiovascular or nervous system, showcase the potential of pyrazine derivatives in drug development. Some pyrazine derivatives have become clinically used drugs, demonstrating the success of these compounds in pharmaceutical applications. The continuous growth in the number of investigated compounds and their diverse biological activities suggest that pyrazine derivatives will contribute to pharmaceuticals in the near future (Doležal & Zítko, 2015).

Pyrazine Derivatives in Organic Synthesis and Medicinal Chemistry

Pyrazine and its derivatives are not only significant for their pharmacological properties but also play a crucial role in organic synthesis and medicinal chemistry. Their interesting reactivity profiles have been utilized in innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs. The potential therapeutic value of pyrazine and phenazine compounds in the treatment of diseases highlights the importance of these heterocycles in medicine. This underlines the promise of pyrazine derivatives in advancing medicinal chemistry and developing new therapeutic agents (Huigens et al., 2022).

Pyrazine Derivatives in Energetic Materials

Pyrazine derivatives have also found applications in the field of energetic materials. High-nitrogen containing azine energy materials are emerging as a focus in the energy materials sector due to their synthetic methods, structural and theoretical analysis, and comprehensive physical, chemical, sensitivity, thermal, and detonation properties. These compounds have shown potential in propellants, mixed explosives, and gas generators, underscoring their broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

properties

IUPAC Name

pyrazin-2-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c6-9-4-5-3-7-1-2-8-5;/h1-3,9H,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVHGHBNLLVKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677443
Record name 2-(Hydrazinylmethyl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263285-94-4
Record name 2-(Hydrazinylmethyl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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